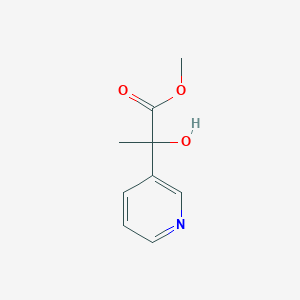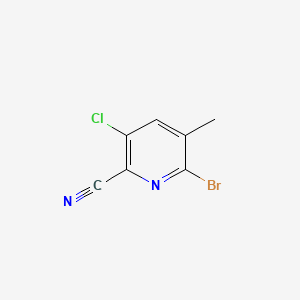
6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H4BrClN2. This compound is characterized by the presence of bromine, chlorine, and a nitrile group attached to a pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile typically involves the bromination and chlorination of 5-methylpyridine-2-carbonitrile. One common method includes the reaction of 5-methylpyridine-2-carbonitrile with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 5-methylpyridine-2-amine derivatives.
Scientific Research Applications
6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile largely depends on its chemical reactivity. The presence of electron-withdrawing groups (bromine, chlorine, and nitrile) on the pyridine ring makes it a reactive intermediate in various chemical reactions. These groups can influence the compound’s interaction with molecular targets, such as enzymes or receptors, by altering the electronic distribution within the molecule.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the chlorine and nitrile groups.
3-Chloro-5-methylpyridine-2-carbonitrile: Similar structure but lacks the bromine atom.
6-Bromo-2-methylpyridine: Similar structure but lacks the chlorine and nitrile groups.
Uniqueness
6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C7H4BrClN2 |
|---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
6-bromo-3-chloro-5-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4BrClN2/c1-4-2-5(9)6(3-10)11-7(4)8/h2H,1H3 |
InChI Key |
IYPNVRYVWCGLNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Br)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-1-(spiro[3.3]heptan-2-YL)methanamine](/img/structure/B15326127.png)
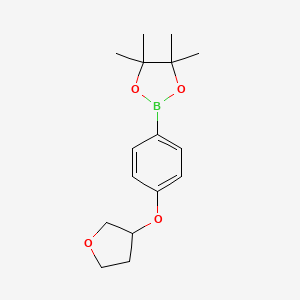
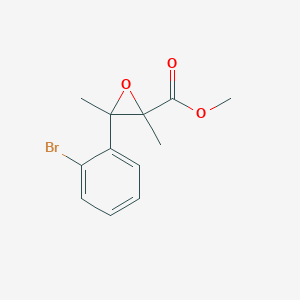

![2-[(2-Oxo-2-phenylethyl)thio]acetamide](/img/structure/B15326164.png)
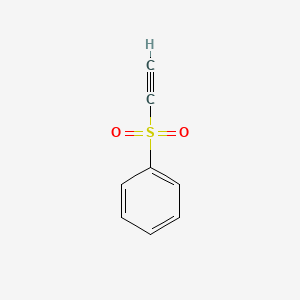
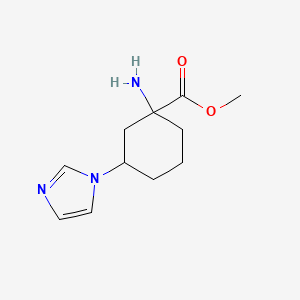


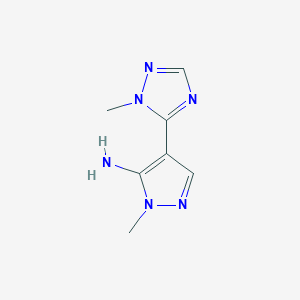
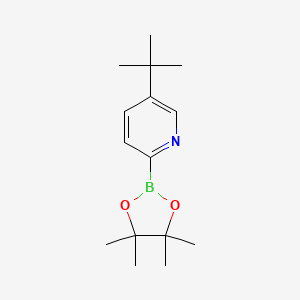
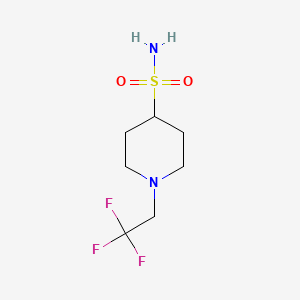
![2-{[(Benzyloxy)carbonyl]amino}-5-fluorobenzoic acid](/img/structure/B15326198.png)
